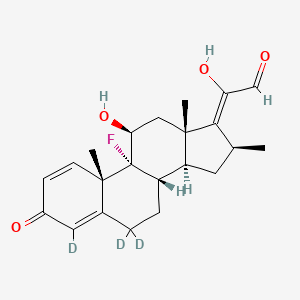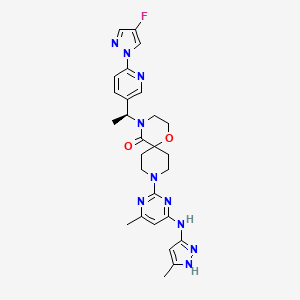
Ret-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-4 is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) kinase. It exhibits high efficacy against various RET mutations, including RET (WT), RET (V804M), and RET (M918T), with IC50 values of 1.29 nM, 1.97 nM, and 0.99 nM, respectively . This compound also shows better kinase selectivity against JAK2 and FLT3, making it a promising candidate for anticancer therapies .
Preparation Methods
The synthesis of Ret-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Ret-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Coupling Reactions: These reactions are used to form key intermediates during the synthesis of this compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ret-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of RET in various biological processes.
Mechanism of Action
Ret-IN-4 exerts its effects by selectively inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring RET mutations . The molecular targets and pathways involved include the RET kinase itself and its downstream effectors, such as the MAPK and PI3K/AKT pathways .
Comparison with Similar Compounds
Ret-IN-4 is unique in its high selectivity and potency against RET kinase compared to other similar compounds. Some similar compounds include:
BLU-667: Another RET inhibitor with high potency but different selectivity profile.
LOXO-292: A RET inhibitor with a broader spectrum of activity against various RET mutations.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with lower selectivity.
This compound stands out due to its superior selectivity and reduced off-target effects, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C27H31FN10O2 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-9-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C27H31FN10O2/c1-17-12-22(32-23-13-18(2)34-35-23)33-26(31-17)36-8-6-27(7-9-36)25(39)37(10-11-40-27)19(3)20-4-5-24(29-14-20)38-16-21(28)15-30-38/h4-5,12-16,19H,6-11H2,1-3H3,(H2,31,32,33,34,35)/t19-/m0/s1 |
InChI Key |
DIMALNWQSQDLJJ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)[C@@H](C)C5=CN=C(C=C5)N6C=C(C=N6)F |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)C(C)C5=CN=C(C=C5)N6C=C(C=N6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


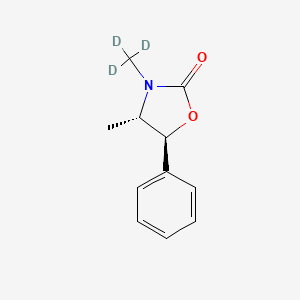
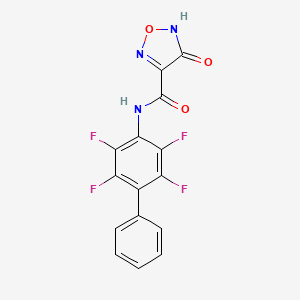
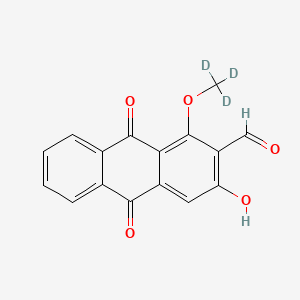

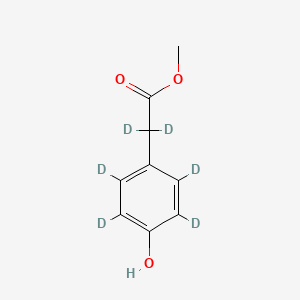
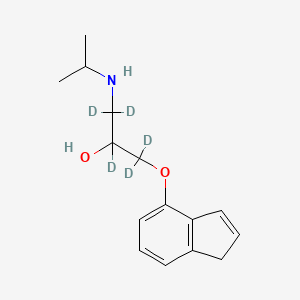
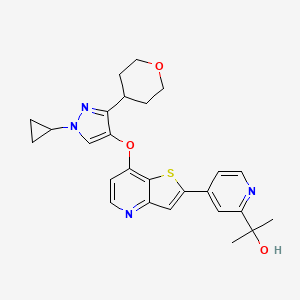
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
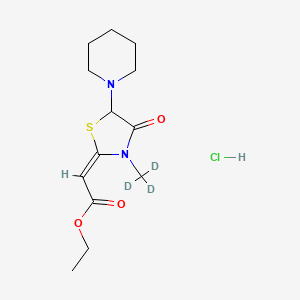
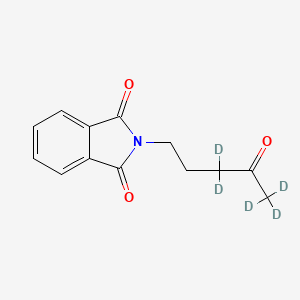
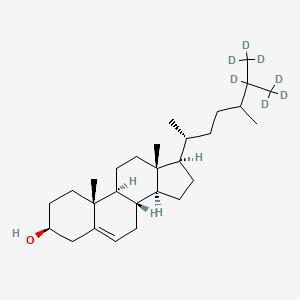
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
